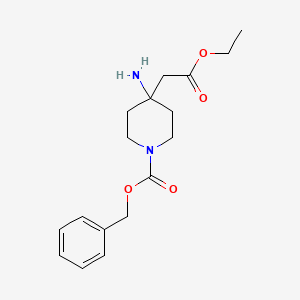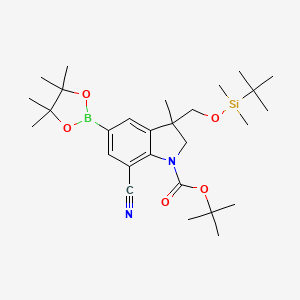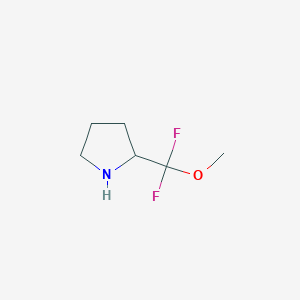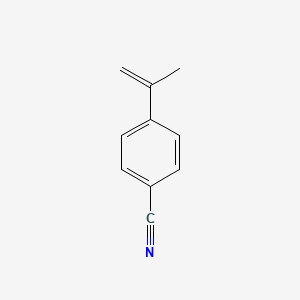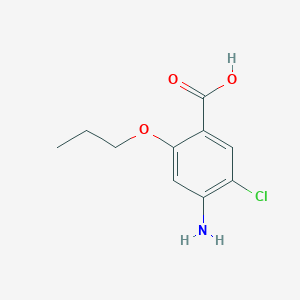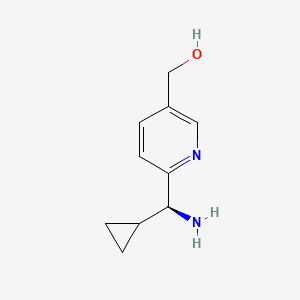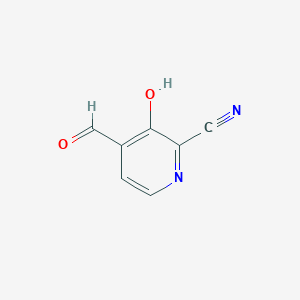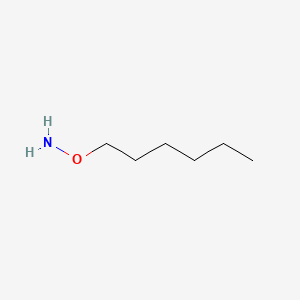
O-Hexylhydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Hexylhydroxylamine is an organic compound with the molecular formula C6H15NO. It is a derivative of hydroxylamine where the hydrogen atom of the hydroxyl group is replaced by a hexyl group. This compound is known for its versatility in various chemical reactions and applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Hexylhydroxylamine can be synthesized through several methods. One common approach involves the reaction of hexylamine with hydroxylamine-O-sulfonic acid (HOSA) under controlled conditions. The reaction typically takes place in an aqueous medium at a temperature range of 0-5°C to ensure high yield and purity .
Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow process. This method involves the reaction of hexylamine with an oxidizing agent such as hydrogen peroxide in the presence of a catalyst. The reaction is carried out in a reactor at elevated temperatures and pressures to achieve optimal conversion rates .
Chemical Reactions Analysis
Types of Reactions: O-Hexylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexyl nitroso compounds.
Reduction: It can be reduced to hexylamine.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Hexyl nitroso compounds.
Reduction: Hexylamine.
Substitution: Various O-substituted hydroxylamine derivatives.
Scientific Research Applications
O-Hexylhydroxylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of O-Hexylhydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. It can form stable intermediates with various electrophiles, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
O-Benzylhydroxylamine: Similar in structure but with a benzyl group instead of a hexyl group.
O-Phenylhydroxylamine: Contains a phenyl group instead of a hexyl group.
O-Methylhydroxylamine: Features a methyl group in place of the hexyl group.
Uniqueness: O-Hexylhydroxylamine is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring hydrophobic characteristics and enhanced reactivity .
Properties
CAS No. |
4665-68-3 |
|---|---|
Molecular Formula |
C6H15NO |
Molecular Weight |
117.19 g/mol |
IUPAC Name |
O-hexylhydroxylamine |
InChI |
InChI=1S/C6H15NO/c1-2-3-4-5-6-8-7/h2-7H2,1H3 |
InChI Key |
AIPBDRLFQKUETL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-6-Fluoro-1,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12981670.png)
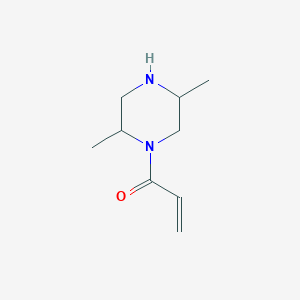
![(R)-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B12981683.png)

![1-Ethynyl-5-azaspiro[2.5]octane hydrochloride](/img/structure/B12981689.png)

